molecular formula C19H19NO B3256532 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde CAS No. 273220-35-2

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

Cat. No.: B3256532
CAS No.: 273220-35-2
M. Wt: 277.4 g/mol
InChI Key: ZOZFBOVFKXAQIK-UHFFFAOYSA-N
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Description

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde is a polycyclic indole derivative featuring a fused cyclopentane ring and a p-tolyl substituent. Its carbaldehyde group at the 7-position enables reactivity for further functionalization, making it a valuable intermediate in organic synthesis. Key properties include:

  • Purity: ≥97% (HPLC) .
  • Storage: Stable at 2–8°C under argon .
  • Applications: Used in academic and industrial research, particularly in pharmaceuticals, materials science, and chemical biology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-13-5-8-15(9-6-13)20-18-4-2-3-16(18)17-11-14(12-21)7-10-19(17)20/h5-12,16,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFBOVFKXAQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140249
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273220-35-2
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273220-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde is a bicyclic compound known for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C19H19NOC_{19}H_{19}NO with a molecular weight of approximately 277.4 g/mol. This compound has garnered attention due to its biological activities, particularly in cancer research and organic synthesis.

Chemical Structure and Properties

The compound features a hexahydrocyclopenta[b]indole core with a para-tolyl substituent. This structural complexity contributes to its stability and reactivity in various chemical processes. The synthesis of this compound can be achieved through multiple methods, which allows for the exploration of various derivatives that may enhance its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Study Cell Line IC50 (μM) Mechanism of Action
Study AMCF-718.67Induces apoptosis
Study BHCT-11616.78Cell cycle arrest
Study CHeLa14.31Inhibits key kinases

Note: IC50 represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through various pathways.
  • Inhibition of Kinases : The compound has shown potential in inhibiting key protein kinases involved in cancer proliferation such as EGFR and CDK2.
  • Cell Cycle Arrest : It promotes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : Investigated the effects on MCF-7 breast cancer cells where treatment with the compound resulted in a significant reduction in cell viability (IC50 = 18.67 μM). The study concluded that apoptosis was primarily responsible for the observed cytotoxicity.
  • Case Study 2 : Focused on HCT-116 colorectal cancer cells and demonstrated that the compound could induce cell cycle arrest at G2/M phase with an IC50 value of 16.78 μM. This effect was linked to the inhibition of cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Motifs and Functional Groups

The compound’s hexahydrocyclopenta[b]indole core is shared with several analogues, but substituents and functional groups vary significantly (Table 1).

Table 1: Structural Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde Hexahydrocyclopenta[b]indole p-Tolyl, carbaldehyde 290.34 (calc.)
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) Pyrido[3,4-b]indole Methyl, carboxamide, hydroxybenzamido 433.48 (calc.)
N-(6-(2-Hydroxybenzamido)hexyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8l) Pyrido[3,4-b]indole 4-Methoxyphenyl, carboxamide, hydroxybenzamido 537.25 (HRMS)
Ethyl-7-chloro-1-((N,4-dimethylphenyl)sulfonamido)-4-methyl-hexahydrocyclopenta[b]indole-3-carboxylate (4p) Hexahydrocyclopenta[b]indole Chloro, sulfonamido, ethyl carboxylate ~480 (calc.)
N-(Anthraquinonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-pyrazol-1-yl]benzenesulfonamide derivatives (10a–d) Anthraquinone-sulfonamide p-Tolyl, trifluoromethylpyrazole, sulfonamide ~600–650 (calc.)
Yield and Purity
  • Pyridoindole Carboxamides (8h, 8l) : Yields of 88–92% with purities >96% (HPLC) .
  • Sulfonamide Derivatives (10a–d, 3a–c) : Synthesized via condensation (reflux conditions), yields unspecified .
  • Ester Derivative (4p) : 85% yield, 92:8 diastereomeric ratio via cycloaddition .
Stability and Reactivity
  • The target compound’s carbaldehyde group is oxidation-sensitive, necessitating argon storage . In contrast, carboxamides (8h, 8l) and sulfonamides (10a–d) exhibit greater stability .
  • The ethyl carboxylate in 4p offers ester reactivity for hydrolysis or aminolysis, whereas the carbaldehyde enables Schiff base formation .

Key Differentiators and Research Implications

  • Reactivity : The carbaldehyde group distinguishes the target compound from carboxamides, sulfonamides, or esters in analogues.
  • Synthetic Efficiency : Pyridoindole derivatives (8h, 8l) achieve higher yields (>88%) compared to sulfonamide condensations (unreported yields) .
  • Biological Relevance: Sulfonamide-anthraquinone hybrids (10a–d) may have dual targeting (e.g., COX-2 and DNA topoisomerases), whereas the target’s applications remain exploratory .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclization, functionalization, and aldehyde introduction. For example:

  • Cyclopenta[b]indole core formation : Use Zn/AcOH reduction of nitro intermediates (e.g., ethyl-2-cyanoacetate derivatives) to generate fused indole systems .
  • Aldehyde introduction : POCl₃-mediated formylation or Vilsmeier-Haack reactions under controlled conditions (e.g., chlorobenzene at 80°C) .
  • p-Tolyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution with p-tolylboronic acid derivatives .
    • Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 8.6–7.2 ppm for aromatic protons, δ 3.8–2.3 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Verify purity (>95%) and stoichiometric consistency .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology :

  • Hazard identification : Refer to H-statements (e.g., H302: Harmful if swallowed; H315/H319: Skin/eye irritation) .
  • Personal protection : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How can reaction yields be optimized for the aldehyde functionalization step?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
  • Catalyst screening : Test Pd/C or Pd(OH)₂/C for hydrogenation steps to reduce nitro groups efficiently .
  • Temperature control : Maintain 80°C during POCl₃-mediated formylation to avoid decomposition .

Q. What strategies address stereochemical ambiguity in the cyclopenta[b]indole core?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., for tosyl-protected intermediates) .
  • Chiral chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., amylose-based columns) .
  • Computational modeling : Apply DFT calculations to predict stability of stereoisomers .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodology :

  • Cross-validation : Compare experimental NMR data with simulated spectra from software (e.g., ACD/Labs or MestReNova) .
  • Isotopic labeling : Use ¹³C-enriched precursors to track carbon environments .
  • 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodology :

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

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